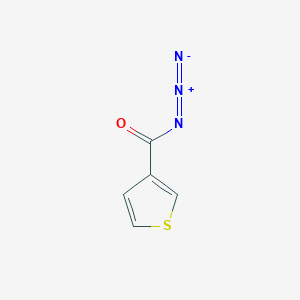

Thiophene-3-carbonyl azide

Description

Contextual Significance of Acyl Azides in Organic Transformations

Acyl azides, with the general formula RCON₃, are energetic and highly reactive carboxylic acid derivatives. wikipedia.orgraco.cat Their significance in organic synthesis stems primarily from their ability to undergo the Curtius rearrangement, a thermal or photochemical decomposition that results in the formation of an isocyanate with the loss of nitrogen gas. wikipedia.orgpearson.com This rearrangement is a cornerstone of synthetic chemistry, providing a reliable method for the synthesis of primary amines, carbamates, and urea (B33335) derivatives. wikipedia.orgorganic-chemistry.org

The versatility of acyl azides is further highlighted by their role as precursors in various chemical transformations beyond the Curtius rearrangement. metu.edu.tr They participate in "click chemistry," specifically the Huisgen 1,3-dipolar cycloaddition with alkynes, to form 1,2,3-triazoles, a reaction known for its high efficiency and reliability. wikipedia.orgnih.gov Additionally, acyl azides are employed in the synthesis of various nitrogen-containing heterocycles, making them indispensable tools for medicinal and materials chemistry. metu.edu.tr

The synthesis of acyl azides can be achieved through several methods, most commonly from the reaction of acyl chlorides or acid anhydrides with an azide (B81097) salt like sodium azide. wikipedia.orgwikipedia.org Other routes include the treatment of acyl hydrazides with nitrous acid or the direct reaction of carboxylic acids with reagents like diphenylphosphoryl azide (DPPA). wikipedia.orgwikipedia.org

Table 1: Common Synthetic Routes to Acyl Azides

| Starting Material | Reagents | Product |

| Acyl Chloride | Sodium Azide (NaN₃) | Acyl Azide |

| Carboxylic Acid | Diphenylphosphoryl Azide (DPPA) | Acyl Azide |

| Acyl Hydrazide | Nitrous Acid (HNO₂) | Acyl Azide |

| Aldehyde | Iodine Azide (IN₃) | Acyl Azide |

This table summarizes common laboratory methods for the preparation of acyl azides. wikipedia.orgwikipedia.orgorganic-chemistry.org

Positional and Structural Impact of Thiophene-3-carbonyl Azide within Heterocyclic Chemistry

The thiophene (B33073) ring is a five-membered aromatic heterocycle containing a sulfur atom. wikipedia.org It is a crucial structural motif in a vast array of pharmaceuticals, agrochemicals, and organic materials. ijpsjournal.comnih.govnumberanalytics.com The substitution pattern on the thiophene ring significantly influences the molecule's electronic properties and reactivity.

In this compound, the acyl azide group is attached to the C3 position of the thiophene ring. This specific positioning has important implications. Unlike the more commonly studied 2-substituted thiophenes, the 3-substituted derivatives can exhibit unique reactivity due to the electronic nature of the thiophene ring. mdpi.com The sulfur atom's lone pairs contribute to the aromatic system, affecting the electron density at different positions of the ring. wikipedia.org

The combination of the thiophene nucleus and the acyl azide functionality in a single molecule creates a bifunctional building block. The thiophene moiety can participate in reactions typical of aromatic heterocycles, such as electrophilic substitution and metal-catalyzed cross-coupling reactions, while the acyl azide group provides a gateway to isocyanates and their derivatives via the Curtius rearrangement. wikipedia.orgnumberanalytics.com This dual reactivity allows for the construction of complex molecular architectures incorporating the thiophene scaffold.

Current Research Trajectories for this compound

Current research involving this compound and related compounds is focused on several key areas. One major trajectory is its use in the synthesis of novel heterocyclic compounds with potential biological activity. researchgate.net The isocyanate generated from the Curtius rearrangement of this compound can be trapped with various nucleophiles to create a diverse library of thiophene-containing ureas, carbamates, and amides. wikipedia.orgarkat-usa.org

Another significant area of investigation is the development of new synthetic methodologies that utilize this compound as a key intermediate. This includes its application in multicomponent reactions and cascade reactions to build molecular complexity in a single step. google.comtandfonline.com For example, the azide group can act as a radical acceptor in cascade reactions to construct nitrogen-containing heterocycles. rsc.org

Furthermore, there is growing interest in the application of thiophene derivatives in materials science, particularly in the field of organic electronics. wikipedia.org The electronic properties of thiophene-based polymers can be tuned by modifying the substituents on the thiophene ring. wikipedia.org While research in this specific area for this compound is still emerging, the potential to incorporate nitrogen-containing functionalities into polythiophene-like materials through this precursor is a promising avenue for future exploration. The synthesis of thiophene-based co-oligomers through reactions like the copper-catalyzed 1,3-dipolar cycloaddition highlights the utility of azide-functionalized thiophenes in creating new materials. beilstein-journals.org

Structure

3D Structure

Properties

CAS No. |

59445-89-5 |

|---|---|

Molecular Formula |

C5H3N3OS |

Molecular Weight |

153.16 g/mol |

IUPAC Name |

thiophene-3-carbonyl azide |

InChI |

InChI=1S/C5H3N3OS/c6-8-7-5(9)4-1-2-10-3-4/h1-3H |

InChI Key |

NBNQRDFVSOIHRV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC=C1C(=O)N=[N+]=[N-] |

Origin of Product |

United States |

Ii. Advanced Synthetic Methodologies for Thiophene 3 Carbonyl Azide and Its Analogues

Established Synthetic Pathways from Thiophene-3-carboxylic Acid Derivatives

The conversion of thiophene-3-carboxylic acid and its derivatives into thiophene-3-carbonyl azide (B81097) is a fundamental process. Two primary strategies are commonly employed: a two-step conversion via an acid chloride intermediate and direct azidation protocols.

A well-established and reliable method for the synthesis of thiophene-3-carbonyl azide proceeds through a two-step sequence. The initial step involves the conversion of thiophene-3-carboxylic acid into the more reactive thiophene-3-carbonyl chloride. This is typically achieved by treating the carboxylic acid with thionyl chloride (SOCl₂) mdpi.comresearchgate.net. The resulting acid chloride is then subsequently reacted with an azide source, most commonly sodium azide (NaN₃), to yield the final this compound wikipedia.orgaskfilo.commasterorganicchemistry.com.

The reaction mechanism for the second step involves a nucleophilic acyl substitution, where the azide ion attacks the electrophilic carbonyl carbon of the acid chloride, leading to the displacement of the chloride leaving group askfilo.com. This method is broadly applicable and provides good yields of the desired acyl azide.

Reaction Scheme:

Formation of Thiophene-3-carbonyl Chloride:

Thiophene-3-carboxylic acid + SOCl₂ → Thiophene-3-carbonyl chloride + SO₂ + HCl

Formation of this compound:

Thiophene-3-carbonyl chloride + NaN₃ → this compound + NaCl

A summary of the reagents and general conditions for this two-step process is provided in the table below.

| Step | Reagent 1 | Reagent 2 | Solvent | Temperature | Product |

| 1 | Thiophene-3-carboxylic acid | Thionyl chloride (SOCl₂) | Typically neat or in an inert solvent (e.g., DCM) | Reflux | Thiophene-3-carbonyl chloride |

| 2 | Thiophene-3-carbonyl chloride | Sodium azide (NaN₃) | Acetone, water, or biphasic systems | Room Temperature | This compound |

More recent advancements in synthetic methodology have led to the development of direct, one-pot conversions of carboxylic acids to acyl azides, bypassing the need for the isolation of the acyl chloride intermediate. One such prominent method utilizes a combination of trichloroisocyanuric acid (TCCA) and triphenylphosphine (B44618) (TPP) to activate the carboxylic acid in situ, followed by reaction with sodium azide researchgate.netscielo.br.

This protocol is advantageous due to its mild reaction conditions, high efficiency, and operational simplicity researchgate.net. The TCCA/TPP system forms a reactive phosphonium (B103445) salt intermediate, which readily reacts with the carboxylate to form an activated species. Subsequent nucleophilic attack by the azide ion furnishes the acyl azide in good to excellent yields. This method has been shown to be applicable to a wide range of carboxylic acids, including heteroaromatic variants researchgate.netorganic-chemistry.org.

Reaction Scheme:

Thiophene-3-carboxylic acid + TCCA + TPP + NaN₃ → this compound

The key components and their roles in this direct azidation protocol are outlined below.

| Component | Chemical Name | Role |

| Substrate | Thiophene-3-carboxylic acid | Starting material |

| Activator 1 | Trichloroisocyanuric acid (TCCA) | Co-activator with TPP |

| Activator 2 | Triphenylphosphine (TPP) | Co-activator with TCCA |

| Azide Source | Sodium azide (NaN₃) | Provides the azide moiety |

| Solvent | Aprotic solvent (e.g., Dichloromethane) | Reaction medium |

Modular Synthesis Strategies Incorporating this compound Motifs

The concept of modular synthesis focuses on the assembly of complex molecules from pre-functionalized building blocks, or modules. This compound is a valuable synthon in this context, as the acyl azide functionality can participate in a variety of coupling reactions to link the thiophene (B33073) core to other molecular fragments.

One significant application of azides in modular synthesis is in the realm of "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) illinois.edu. Although the acyl azide itself would first undergo a Curtius rearrangement to an isocyanate under typical thermal or photochemical conditions, the azide moiety can be incorporated into a thiophene-containing molecule in a different position to act as a handle for click reactions. For instance, an azido-functionalized thiophene can be co-polymerized with other monomers in a modular fashion to create functional polymers with tunable properties researchgate.net.

The general principle involves preparing a thiophene derivative with an azide group, which can then be "clicked" with a molecule containing a terminal alkyne. This strategy allows for the rapid and efficient construction of a library of complex thiophene-containing molecules from a common azide precursor. The thiophene-3-carbonyl moiety could be present elsewhere in the molecule or be introduced before or after the click reaction.

Chemo- and Regioselective Synthesis of Substituted Thiophenecarbonyl Azides

The synthesis of substituted thiophenecarbonyl azides with specific substitution patterns on the thiophene ring requires precise control over the regiochemistry of the synthetic route. The chemo- and regioselectivity of the final azide product is largely dictated by the synthesis of the substituted thiophene-3-carboxylic acid precursor.

A variety of synthetic methods have been developed for the regioselective synthesis of substituted thiophenes researchgate.netorganic-chemistry.orgderpharmachemica.com. These methods often involve multicomponent reactions or cyclization strategies that allow for the controlled placement of substituents at desired positions on the thiophene ring nih.gov. For example, the Gewald aminothiophene synthesis provides a route to 2-aminothiophenes, which can be further modified derpharmachemica.com. Other methods may involve the selective metalation and subsequent carboxylation of a pre-substituted thiophene.

Once the desired substituted thiophene-3-carboxylic acid is obtained, the azidation can be carried out using the methods described in section 2.1. The choice of azidation method can be critical to ensure chemoselectivity, especially when other sensitive functional groups are present on the thiophene ring. The direct azidation protocol using TCCA/TPP is often favored in such cases due to its mild and neutral reaction conditions, which can help to avoid side reactions with other functional groups researchgate.netscielo.br.

The table below summarizes the general strategy for the chemo- and regioselective synthesis of substituted thiophenecarbonyl azides.

| Step | Process | Key Considerations |

| 1 | Regioselective synthesis of substituted thiophene | Choice of cyclization or functionalization strategy to control substituent placement. |

| 2 | Introduction of the carboxylic acid at the 3-position | Selective metalation-carboxylation or use of a synthon with a pre-installed carboxyl group. |

| 3 | Chemoselective azidation | Selection of a mild azidation protocol (e.g., TCCA/TPP) to avoid reactions with other functional groups on the ring. |

Iii. Mechanistic Insights into the Reactivity and Transformations of Thiophene 3 Carbonyl Azide

Curtius Rearrangement and Isocyanate Formation

The Curtius rearrangement, first described by Theodor Curtius in 1885, is a cornerstone reaction of acyl azides. wikipedia.orgnih.gov It involves the thermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate with the concomitant loss of nitrogen gas. wikipedia.org The resulting isocyanate is a highly valuable synthetic intermediate that can be trapped by a variety of nucleophiles, such as alcohols or amines, to yield carbamates and urea (B33335) derivatives, respectively. nih.govrsc.org This reaction is noted for its broad functional group tolerance and the complete retention of configuration in the migrating group. nih.govnih.gov

The mechanism of the Curtius rearrangement has been a subject of considerable study. Initially, it was proposed to be a two-step process involving the formation of a highly reactive acyl nitrene intermediate after the expulsion of dinitrogen, followed by the migration of the R-group (in this case, the thiophen-3-yl group) to the electron-deficient nitrogen atom. wikipedia.orgnih.govnih.gov

However, extensive research and the absence of byproducts that would typically arise from a free nitrene intermediate (such as insertion or addition products) have led to the consensus that the thermal rearrangement proceeds through a concerted mechanism. wikipedia.org In this concerted pathway, the migration of the thiophenyl group is simultaneous with the elimination of the nitrogen molecule. wikipedia.org This process avoids the formation of the high-energy nitrene intermediate.

Computational studies on analogous aromatic carbonyl azides provide insight into the likely energy profile for the rearrangement of thiophene-3-carbonyl azide. ru.nl The calculations for these systems typically consider three potential pathways: a stepwise rearrangement on the singlet and triplet surfaces via nitrene intermediates, and a concerted pathway on the singlet surface. ru.nl

Concerted Pathway: Thermodynamic calculations support a concerted mechanism where the transition state involves a simultaneous N-N bond cleavage and C-C bond migration. This is generally the lowest energy pathway.

Stepwise Pathways: While the triplet nitrene is calculated to be more stable than the singlet nitrene, both are significantly higher in energy than the starting acyl azide and the final isocyanate product. The barriers to form these nitrene intermediates are higher than the barrier for the concerted process, making the stepwise mechanism less favorable under thermal conditions. ru.nl

The migration of the thiophen-3-yl group occurs with full retention of its stereochemical configuration, leading directly to 3-isocyanato-thiophene.

The efficiency of the Curtius rearrangement of this compound into 3-isocyanato-thiophene is significantly influenced by several reaction parameters. Careful control of these factors is essential for maximizing the yield of the desired isocyanate and minimizing side reactions.

Temperature: As a thermal decomposition, temperature is a critical parameter. The rearrangement requires heating to initiate the concerted loss of nitrogen gas. The specific temperature depends on the solvent and the presence of any catalysts.

Solvents: The choice of solvent is crucial. The reaction is typically performed in inert, non-protic solvents (e.g., benzene, toluene, or chloroform) to prevent the reaction of the highly electrophilic isocyanate product with the solvent. If a nucleophilic solvent like an alcohol (e.g., tert-butanol, benzyl alcohol) is used, the isocyanate is trapped in situ to form the corresponding carbamate (B1207046). wikipedia.org

Catalysis: The rearrangement can be catalyzed by both Lewis and Brønsted acids. wikipedia.org Catalysts like boron trifluoride (BF₃) or boron trichloride (BCl₃) coordinate to the carbonyl oxygen, weakening the C-N₃ bond and facilitating the rearrangement. This catalytic action can significantly reduce the required decomposition temperature, in some cases by as much as 100 °C, and improve the yield of the isocyanate. wikipedia.org

| Parameter | Condition | Effect on Rearrangement Efficiency | Typical Outcome |

|---|---|---|---|

| Temperature | Thermal (e.g., 80-110 °C) | Provides energy to overcome the activation barrier for N₂ loss. | Formation of isocyanate. |

| Solvent | Inert (e.g., Toluene) | Allows for isolation of the isocyanate product. | 3-Isocyanato-thiophene. |

| Solvent | Nucleophilic (e.g., Benzyl Alcohol) | Traps the isocyanate intermediate in situ. | Cbz-protected 3-aminothiophene. |

| Catalyst | Lewis Acid (e.g., BF₃) | Lowers the decomposition temperature and can increase yield. | More efficient isocyanate formation at lower temperatures. |

Azide-Mediated Cycloaddition Chemistry

The azide group in this compound can participate in 1,3-dipolar cycloaddition reactions, most notably with alkynes. These "click chemistry" reactions are characterized by their high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making them powerful tools for creating complex molecules with thiophene-containing scaffolds. glenresearch.com

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and regioselective reaction that unites an azide with a terminal alkyne to exclusively form a 1,4-disubstituted 1,2,3-triazole. wikipedia.orgnih.gov This reaction is a cornerstone of click chemistry. wikipedia.org In the context of this compound, the reaction would proceed with a terminal alkyne in the presence of a copper(I) source, which is often generated in situ from a copper(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate). wikipedia.org

The mechanism is distinct from a concerted thermal cycloaddition and involves the formation of a copper acetylide intermediate. wikipedia.org This intermediate then reacts with the azide in a stepwise manner, ultimately yielding the stable 1,4-linked triazole ring. The use of copper(I)-stabilizing ligands, such as tris(benzyltriazolylmethyl)amine (TBTA), can prevent copper-mediated side reactions and improve reaction efficiency, particularly in biological systems. glenresearch.com The primary limitation of CuAAC is the cytotoxicity of the copper catalyst, which can restrict its applications in living organisms. researchgate.netresearchgate.net

To overcome the toxicity issues associated with the copper catalyst in CuAAC, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. researchgate.net This reaction is a catalyst-free cycloaddition that occurs between an azide and a strained cyclic alkyne, such as a cyclooctyne derivative. researchgate.netmagtech.com.cn The driving force for the reaction is the high degree of ring strain in the cyclooctyne, which significantly lowers the activation energy for the cycloaddition, allowing it to proceed rapidly at physiological temperatures without a catalyst. magtech.com.cnnih.gov

When this compound is reacted with a strained cyclooctyne, such as dibenzocyclooctyne (DIBO) or difluorinated cyclooctyne (DIFO), a stable triazole adduct is formed. magtech.com.cn This bioorthogonal reaction is highly valuable for applications in chemical biology, such as the labeling of biomolecules in living cells, as it avoids the use of toxic metals. nih.govrsc.org The reaction rate can be tuned by modifying the structure of the cyclooctyne. nih.gov

The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) serves as a valuable complement to CuAAC. While CuAAC exclusively produces 1,4-disubstituted triazoles, RuAAC provides selective access to the 1,5-disubstituted regioisomer. organic-chemistry.orgacs.org This transformation is typically catalyzed by pentamethylcyclopentadienyl ruthenium chloride ([CpRuCl]) complexes, such as CpRuCl(PPh₃)₂ or Cp*RuCl(COD). organic-chemistry.orgnih.gov

The mechanism of RuAAC differs fundamentally from that of CuAAC. It is proposed to proceed via the oxidative coupling of the azide and alkyne to the ruthenium center, forming a six-membered ruthenacycle intermediate. nih.govresearchgate.net This is followed by rate-determining reductive elimination, which releases the 1,5-disubstituted triazole product and regenerates the active catalyst. organic-chemistry.orgnih.gov A key advantage of the RuAAC is its ability to react with both terminal and internal alkynes, expanding its synthetic utility beyond that of CuAAC. organic-chemistry.orgresearchgate.net The reaction of this compound in a RuAAC process would therefore yield a thiophene (B33073) scaffold linked via a 1,5-disubstituted triazole.

| Reaction | Catalyst | Alkyne Substrate | Regioselectivity | Key Features |

|---|---|---|---|---|

| CuAAC | Copper(I) | Terminal Alkynes | 1,4-disubstituted | Highly efficient and reliable; catalyst can be cytotoxic. wikipedia.orgresearchgate.net |

| SPAAC | None (Strain-Promoted) | Strained Cycloalkynes | Mixture of regioisomers (often near 1:1) | Biocompatible and catalyst-free; requires specialized alkynes. researchgate.netmagtech.com.cn |

| RuAAC | Ruthenium(II) | Terminal & Internal Alkynes | 1,5-disubstituted | Complements CuAAC; broader alkyne scope. organic-chemistry.orgacs.org |

Intramolecular Amination and Cyclization Reactions

The azide group in this compound is a precursor to a highly reactive nitrene intermediate upon thermal or photochemical decomposition, which involves the expulsion of dinitrogen (N₂). This nitrene can then undergo various intramolecular reactions, leading to the formation of new heterocyclic structures.

Nitrene intermediates are potent species capable of inserting into carbon-hydrogen (C–H) and carbon-carbon (C–C) bonds, a process that forms new carbon-nitrogen bonds and can be used for skeletal editing of molecules. While direct examples involving this compound are not prominent in the literature, the general reactivity of nitrenes provides a framework for its potential transformations.

Recent advancements have demonstrated the insertion of nitrogen atoms into C=C bonds of silyl enol ethers using an in situ-generated iodonitrene-like species, effectively cleaving the double bond to form an N-acyl-N,O-acetal. nih.gov This highlights the capability of nitrogen insertion reactions to fundamentally alter molecular skeletons. Similarly, strategies for single-oxygen-atom insertion into the C-C bond of styrenes have been developed, converting them into aryl ether frameworks. nih.gov These methods showcase the power of skeletal editing via atom insertion. For this compound, if the molecule were derivatized with an appropriate alkyl or acyl side chain, the photochemically or thermally generated thienylcarbonylnitrene could potentially undergo intramolecular insertion into proximate Csp³–H or C–C bonds, leading to novel heterocyclic systems.

A key transformation of carbonyl azides is the Curtius rearrangement, where the azide rearranges to an isocyanate intermediate with the loss of N₂. This isocyanate is a powerful electrophile that can be trapped by intramolecular nucleophiles to form cyclic structures. This pathway provides a strategic route to annulated (fused-ring) thiophene heterocycles.

For a derivative of this compound bearing a nucleophilic group (such as an alcohol or amine) on a side chain at the C2 or C4 position of the thiophene ring, the following sequence is plausible:

Nitrene/Isocyanate Formation: Thermal or photochemical treatment of the this compound derivative initiates the loss of N₂.

Curtius Rearrangement: The resulting nitrene rapidly rearranges to the corresponding thiophene-3-isocyanate.

Intramolecular Cyclization: The nucleophilic side chain attacks the electrophilic carbon of the isocyanate, leading to ring closure.

This strategy is a versatile method for constructing fused heterocyclic systems, and various synthetic methods exist for the creation of thiophene rings that can be functionalized for such cyclizations. organic-chemistry.orgmdpi.com For example, intramolecular cyclization of organic azides has been shown to be a viable route to various N-heterocycles, and the presence of a thiophene ring can influence the reaction's progress. researchgate.net This approach allows for the synthesis of novel thieno-fused systems, such as thieno[3,2-d]pyrimidinones or thieno[3,4-d]oxazinones, depending on the nature of the tethered nucleophile.

Table 2: Potential Annulated Heterocycles from this compound Derivatives

| Tethered Nucleophile at C2/C4 | Intermediate | Fused Ring System |

|---|---|---|

| -CH₂OH (Hydroxymethyl) | Thiophene-3-isocyanate | Thieno-oxazinone |

| -CH₂NH₂ (Aminomethyl) | Thiophene-3-isocyanate | Thieno-pyrimidinone |

Nucleophilic Reactivity of the Azide Group in this compound

While the azide anion (N₃⁻) is a potent nucleophile, the reactivity of a covalently bound organic azide, such as in this compound, is more complex. The terminal nitrogen atom of the azide group possesses a lone pair of electrons and can act as a nucleophile, but this reactivity is generally weak and often overshadowed by other reaction pathways.

The dominant reactions of acyl azides like this compound are the aforementioned 1,3-dipolar cycloadditions ("click" reactions) and the Curtius rearrangement upon heating or irradiation. Direct nucleophilic attack by the azide group on an external electrophile is not a characteristic transformation. Instead, it is more common for the thiophene ring itself to undergo nucleophilic aromatic substitution (SNAr), particularly if activated by additional electron-withdrawing groups. nih.gov

In some contexts, the azide group's electronic character can influence intermolecular interactions. For instance, in the solid-state structure of the isomeric thiophene-2-carbonyl azide, the azide moiety participates in hydrogen bonding with aromatic C-H groups. researchgate.netnih.gov However, this does not represent nucleophilic reactivity in a synthetic sense. For transformations where nucleophilic attack on a carbonyl group is desired in the presence of an azide, the azide often needs to be protected to prevent unwanted side reactions. rsc.org Therefore, the azide group in this compound is best viewed as a precursor for nitrenes and isocyanates or as a 1,3-dipole, rather than as a direct nucleophile.

Iv. Advanced Characterization and Computational Modeling of Thiophene 3 Carbonyl Azide Systems

Spectroscopic Elucidation of Molecular Structure and Reactivity

Spectroscopic methods are fundamental in defining the structural and electronic properties of thiophene-3-carbonyl azide (B81097). Infrared and nuclear magnetic resonance spectroscopy, in particular, offer a window into the molecule's functional groups and atomic connectivity.

Infrared (IR) spectroscopy is a powerful tool for identifying the characteristic functional groups within a molecule. In thiophene-3-carbonyl azide, the most prominent features in its IR spectrum are the absorption bands corresponding to the azide (-N₃) and carbonyl (C=O) groups. Acyl azides typically exhibit a strong and sharp absorption band for the asymmetric stretching vibration of the azide group in the region of 2100-2200 cm⁻¹. arkat-usa.org A weaker symmetric stretching band may also be observed. The carbonyl group's stretching vibration gives rise to a strong absorption band, the position of which is sensitive to the electronic environment. For heteroaroyl azides, this band is typically observed in the range of 1670-1700 cm⁻¹. arkat-usa.org

For the closely related isomer, thiophene-2-carbonyl azide, characteristic IR absorption bands have been reported at 2167 and 2128 cm⁻¹ for the azide group and 1678 cm⁻¹ for the carbonyl group. arkat-usa.org It is expected that this compound would exhibit similar characteristic absorption frequencies.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference Data (Thiophene-2-carbonyl azide) arkat-usa.org |

|---|---|---|---|

| Azide (-N₃) | Asymmetric Stretch | 2100 - 2200 | 2167, 2128 |

| Carbonyl (C=O) | Stretch | 1670 - 1700 | 1678 |

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic connectivity and the chemical environment of nuclei within a molecule. Both ¹H and ¹³C NMR are instrumental in confirming the structure of this compound.

In the ¹H NMR spectrum, the protons on the thiophene (B33073) ring would appear as distinct signals with chemical shifts and coupling constants characteristic of a 3-substituted thiophene. For thiophene-2-carbonyl azide, the thiophene protons appear as a doublet of doublets at 7.83 ppm. arkat-usa.org The chemical shifts of the thiophene protons in the 3-carbonyl isomer are expected to be in a similar aromatic region.

The ¹³C NMR spectrum is particularly informative for identifying the carbonyl carbon and the carbons of the thiophene ring. The carbonyl carbon of carboxylic acid derivatives, including acyl azides, is typically observed in the downfield region of the spectrum, generally between 160 and 180 ppm. The carbons of the thiophene ring have characteristic chemical shifts, with the carbon attached to the carbonyl group showing a different chemical shift compared to the others. For unsubstituted thiophene, the ¹³C NMR signals appear at approximately 125 ppm. chemicalbook.com

| Nucleus | Position | Expected Chemical Shift (ppm) |

|---|---|---|

| ¹³C | Carbonyl (C=O) | 160 - 180 |

| ¹³C | Thiophene Ring | 120 - 140 |

| ¹H | Thiophene Ring | 7.0 - 8.5 |

X-ray Diffraction Studies on this compound and Related Structures

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing valuable data on bond lengths, bond angles, and intermolecular interactions.

While the specific crystal structure of this compound has not been reported, the crystal structure of the isomeric thiophene-2-carbonyl azide has been determined, offering a close structural analogue. researchgate.netnih.gov This compound crystallizes in the monoclinic space group C2/c, with the molecule being nearly planar. researchgate.netnih.gov The solid-state packing is characterized by hydrogen-bonding interactions. researchgate.netnih.gov It is plausible that this compound would adopt a similar crystalline organization.

Studies on other thiophene-3-carbonyl derivatives, such as thiophene-3-carbonyl chloride, have provided detailed crystallographic data, revealing an orthorhombic crystal system with the space group Pbca. mdpi.comproquest.com

| Compound | Crystal System | Space Group | Unit Cell Parameters |

|---|---|---|---|

| Thiophene-2-carbonyl azide researchgate.netnih.gov | Monoclinic | C2/c | a = 12.668 Å, b = 6.2153 Å, c = 16.400 Å, β = 95.91° |

| Thiophene-3-carbonyl chloride mdpi.comproquest.com | Orthorhombic | Pbca | a = 14.8926 Å, b = 14.4046 Å, c = 5.4564 Å |

A notable feature observed in the crystal structures of several thiophene-3-carbonyl derivatives is the phenomenon of "ring flip disorder." mdpi.comproquest.com This disorder arises from the thiophene ring adopting two distinct orientations within the crystal lattice, which are related by a 180° rotation about the C3-C(carbonyl) bond. mdpi.comproquest.com This results in the sulfur atom and the C5-H5 group effectively swapping positions with the C2-H2 group.

This phenomenon has been observed in the crystal structure of thiophene-3-carbonyl chloride, where the two conformers are present in a refined occupancy ratio. mdpi.comproquest.com A search of the Cambridge Structural Database has revealed that this type of disorder is common among thiophene-3-carbonyl derivatives, with a significant number of reported structures exhibiting this feature. mdpi.comresearchgate.net However, not all derivatives display this behavior; for instance, thiophene-3-carboxylic acid itself does not show this disorder. mdpi.com The factors that govern the occurrence of ring flip disorder in these systems are not yet fully understood. proquest.com

Theoretical and Computational Investigations

Theoretical and computational chemistry provide powerful tools for investigating the electronic structure, stability, and reactivity of molecules like this compound. Methods such as Density Functional Theory (DFT) and ab initio calculations can be employed to predict molecular geometries, vibrational frequencies, and reaction pathways.

Computational studies on acyl azides have provided significant insights into the mechanism of the Curtius rearrangement, a key reaction of this class of compounds. nih.gov Theoretical calculations have been used to determine the activation barriers for the concerted rearrangement versus a stepwise process involving a nitrene intermediate. nih.govresearchgate.net For simple acyl azides, DFT calculations at the B3LYP/6-311+G(d,p) level and higher-level methods like CBS-QB3 have been employed to model the reaction pathway. nih.gov

In the context of thiophene-containing compounds, computational studies have been used to investigate their electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding their reactivity and spectroscopic properties. mdpi.com For this compound, computational modeling could be used to predict its IR and NMR spectra, investigate the rotational barrier around the C-C bond connecting the thiophene ring and the carbonyl group, and explore the mechanism of its thermal or photochemical decomposition.

| Computational Method | Application | Typical Basis Set |

|---|---|---|

| Density Functional Theory (DFT) | Geometry optimization, vibrational frequencies, reaction pathways | 6-311+G(d,p) |

| Ab initio (e.g., MP2, CCSD(T)) | High-accuracy energy calculations, reaction barriers | 6-31G*, 6-311+G(d,p) |

| Complete Basis Set (e.g., CBS-QB3) | Accurate thermochemical data | N/A |

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict a wide range of properties, including molecular geometry, orbital energies, and descriptors of chemical reactivity. While specific DFT studies on this compound are not extensively documented, the methodology is widely applied to similar thiophene derivatives and organic azides. researchgate.netmdpi.com

A typical DFT analysis of this compound would involve optimizing the molecule's geometry to find its most stable three-dimensional structure. From this optimized geometry, the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of primary interest. The energy and distribution of these orbitals are crucial for predicting reactivity.

HOMO (Highest Occupied Molecular Orbital): Represents the orbital from which an electron is most likely to be donated. Regions of the molecule with a high HOMO density are susceptible to electrophilic attack.

LUMO (Lowest Unoccupied Molecular Orbital): Represents the orbital to which an electron is most likely to be accepted. Areas with high LUMO density indicate sites prone to nucleophilic attack.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a key indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity. mdpi.com

For a molecule like this compound, the HOMO is expected to have significant contributions from the thiophene ring's π-system and the azide group, while the LUMO would likely be centered on the carbonyl and azide moieties.

Various reactivity descriptors can be calculated from the orbital energies to quantify the molecule's behavior:

| Descriptor | Formula | Significance |

| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Measures the tendency of electrons to escape from the system. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Represents the resistance to change in electron distribution. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | Quantifies the ability of a molecule to accept electrons. |

These parameters, calculated using DFT, provide a quantitative basis for comparing the reactivity of this compound with other related compounds. For instance, DFT calculations on various thiophene derivatives have successfully correlated these descriptors with observed chemical behavior. mdpi.comnih.gov

Mechanistic Pathway Computations and Transition State Analysis

The primary thermal reaction of a carbonyl azide is the Curtius rearrangement, which transforms the azide into an isocyanate with the loss of nitrogen gas (N₂). Computational methods are essential for distinguishing between the possible mechanisms of this reaction: a stepwise pathway involving a nitrene intermediate, or a concerted pathway where bond breaking and bond formation occur simultaneously. researchgate.netresearchgate.net

DFT calculations are employed to map the potential energy surface (PES) for the rearrangement. This involves:

Locating Stationary Points: The geometries of the reactant (this compound), product (3-thienyl isocyanate and N₂), any potential intermediates (e.g., acyl nitrene), and transition states (TS) are optimized.

Calculating Energies: The relative energies of these stationary points are calculated to determine the reaction's thermodynamic and kinetic feasibility.

Frequency Analysis: A vibrational frequency calculation is performed to characterize the stationary points. A true minimum (reactant, product, intermediate) will have all real frequencies, whereas a transition state is identified by having exactly one imaginary frequency. researchgate.net This imaginary frequency corresponds to the motion along the reaction coordinate that connects the reactant to the product.

For the Curtius rearrangement of various acyl azides, DFT studies have consistently shown that the concerted mechanism is generally favored, proceeding through a single transition state. researchgate.netnih.gov In this transition state, the N-N₂ bond is breaking while the thienyl group migrates to the nitrogen atom.

| Reaction Step | Structure | Key Computational Metric |

| Reactant | This compound | Optimized geometry, zero imaginary frequencies |

| Transition State | [Thienyl-C(O)-N...N₂]‡ | One imaginary frequency, activation energy (Ea) |

| Product | 3-Thienyl isocyanate + N₂ | Optimized geometry, zero imaginary frequencies |

Intrinsic Reaction Coordinate (IRC) analysis is a crucial step that follows the transition state optimization. An IRC calculation maps the reaction pathway from the transition state down to the reactant on one side and the product on the other, confirming that the located TS is indeed the correct one for the specific reaction. nih.gov The activation energy (Ea), which is the energy difference between the reactant and the transition state, determines the reaction rate. Computational studies on analogous systems suggest this barrier is typically in the range of 25-35 kcal/mol for thermal rearrangements. researchgate.netnih.gov

V. Transformative Applications in Organic Synthesis and Functional Materials Science

Thiophene-3-carbonyl Azide (B81097) as a Strategic Synthon in Complex Molecule Synthesis

In the realm of organic synthesis, thiophene-3-carbonyl azide is prized for its ability to generate the highly reactive thiophen-3-yl isocyanate intermediate through the Curtius rearrangement. nih.govwikipedia.org This thermal or photochemical process involves the decomposition of the acyl azide with the loss of nitrogen gas to produce an isocyanate. wikipedia.org This intermediate is a versatile synthon that can be readily trapped by a wide array of nucleophiles, providing a direct and efficient pathway to a diverse range of thiophene (B33073) derivatives. nih.govnih.gov

The primary application of this compound in constructing complex molecules is through the in-situ generation of thiophen-3-yl isocyanate. This electrophilic intermediate readily reacts with various nucleophiles to form stable, nitrogen-linked thiophene structures. This methodology provides a reliable route for incorporating the thiophene nucleus into larger, more complex molecular frameworks.

Key transformations include:

Synthesis of Thienyl Carbamates: When the Curtius rearrangement is conducted in the presence of an alcohol, the isocyanate intermediate is trapped to yield a thiophene-3-carbamate. This reaction is highly efficient for creating a stable C-N bond, linking the thiophene ring to an alkoxy group through a carbamate (B1207046) functionality. nih.govwikipedia.orgresearchgate.net

Synthesis of Thienyl Ureas: Similarly, carrying out the rearrangement in the presence of primary or secondary amines leads to the formation of N-substituted or N,N'-disubstituted thiophene-3-ureas. nih.govresearchgate.netias.ac.in This transformation is fundamental for building molecules with urea (B33335) linkages, which are common motifs in pharmacologically active compounds.

The versatility of this approach allows for the synthesis of a broad library of nitrogen-linked thiophene derivatives by simply varying the nucleophile used to trap the isocyanate.

Table 1: Examples of Nitrogen-Linked Thiophene Architectures via Curtius Rearrangement

| Intermediate | Nucleophile | Resulting Compound Class | General Structure |

|---|---|---|---|

| Thiophen-3-yl isocyanate | Alcohol (R-OH) | Thiophene-3-carbamate | Thiophene-NH-C(=O)O-R |

| Thiophen-3-yl isocyanate | Amine (R-NH₂) | Thiophene-3-urea | Thiophene-NH-C(=O)NH-R |

This compound serves as an excellent starting point for the synthesis of polysubstituted thiophenes. The azide group itself constitutes the initial substituent, and its subsequent transformations introduce additional functionalities onto the thiophene ring. Hydrolysis of the isocyanate intermediate from the Curtius rearrangement provides thiophen-3-amine, a versatile precursor that can undergo a wide range of further reactions, such as acylation or alkylation, to introduce new substituent groups. organic-chemistry.org

Furthermore, the isocyanate can react with various functionalized reagents to append more complex side chains. These subsequent modifications are crucial for fine-tuning the steric and electronic properties of the thiophene core, enabling the creation of derivatives with specific desired characteristics for applications in medicinal chemistry and materials science. mdpi.com

The reactivity of the thiophen-3-yl isocyanate intermediate extends to the construction of more complex, fused heterocyclic systems. Through intramolecular cyclization or intermolecular reactions with bifunctional reagents, new rings can be annulated onto the thiophene core. For example, the reaction of the isocyanate with a molecule containing two nucleophilic sites can lead to the formation of a new heterocyclic ring.

This strategy is particularly valuable for synthesizing thieno-fused heterocycles, such as thieno[3,2-d]pyrimidines or other related frameworks, which are of significant interest in medicinal chemistry. researchgate.netsemanticscholar.org Additionally, isocyanates can participate in cycloaddition reactions, such as [3+2] cycloadditions with 1,3-dipoles, to generate novel five-membered heterocyclic rings attached to the thiophene scaffold, further expanding the molecular complexity and diversity achievable from this versatile precursor. acs.orgacs.org

Integration into Polymer and Advanced Materials Development

The azide functionality makes this compound and its derivatives exceptionally useful in materials science, particularly in the synthesis and modification of conjugated polymers. The azide group serves as a versatile chemical handle for both polymer synthesis and post-polymerization modification, enabling the creation of advanced materials with tailored properties for electronic and optical applications.

Azide-functionalized thiophene monomers are key building blocks for producing functional polymers. researchgate.net These monomers can be incorporated into polymer backbones using various polymerization techniques, such as Stille or Suzuki cross-coupling reactions. uni-bayreuth.de The presence of the azide group opens up two powerful avenues for creating complex polymer architectures:

Click Chemistry: The azide group is one half of the highly efficient and specific copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the straightforward "clicking" of alkyne-containing molecules onto an azide-functionalized polythiophene backbone. researchgate.netnih.gov This post-polymerization modification technique is used to graft a wide variety of functional side chains onto the polymer, enabling precise control over its final properties. ubc.ca

Cross-linking: The azide group can be converted into a highly reactive nitrene intermediate upon exposure to heat or UV light. rsc.org This nitrene can then react with adjacent polymer chains to form covalent cross-links. This process is invaluable for enhancing the morphological stability, thermal resistance, and solvent insolubility of the polymer films, which are critical for the fabrication of robust electronic devices. researchgate.netuni-bayreuth.de

Table 2: Role of Azide Functionality in Thiophene-Based Polymer Synthesis

| Technique | Description | Purpose |

|---|---|---|

| Polymerization of Azide-Monomers | Incorporating monomers like 3-(6-azidohexyl)thiophene into the polymer chain using methods such as Stille or Suzuki coupling. uni-bayreuth.de | To introduce azide functional handles throughout the polymer backbone. |

| Click Chemistry (CuAAC) | Post-polymerization reaction of the azide-functionalized polymer with alkyne-terminated molecules. researchgate.net | To graft specific functional side chains, tailoring solubility, sensor capabilities, or biological interactions. |

| Photochemical/Thermal Cross-linking | Activation of the azide group with UV light or heat to form nitrenes that create inter-chain covalent bonds. researchgate.netuni-bayreuth.de | To create insoluble, stable polymer networks with enhanced durability and resistance for device applications. |

Polythiophenes are renowned for their excellent electrochromic and optoelectronic properties, making them ideal candidates for applications such as smart windows, displays, and sensors. researchgate.netresearchgate.netcjps.org The integration of azide functionality provides a powerful tool to enhance the performance and durability of these materials.

Research has shown that incorporating a small amount (5–10 mol%) of an azide-functionalized comonomer into a low-bandgap polymer has a negligible effect on the material's fundamental electronic properties, such as its HOMO/LUMO energy levels and optical absorption. uni-bayreuth.de However, the ability to cross-link the resulting polymer film provides significant advantages. Cross-linking renders the polymer insoluble and thermally stable, which prevents the degradation or dissolution of the active layer in an electrochromic device, thereby greatly improving its operational lifetime and reliability. researchgate.netuni-bayreuth.de This strategic functionalization allows for the development of more robust and long-lasting optoelectronic and electrochromic devices.

Table 3: Impact of Azide-Mediated Cross-linking on Polythiophene Material Properties

| Property | Before Cross-linking | After Cross-linking | Benefit for Devices |

|---|---|---|---|

| Solubility | Soluble in organic solvents | Insoluble | Enhanced device durability and resistance to solvents. uni-bayreuth.de |

| Thermal Stability | Lower stability; morphology can change with heat | Higher thermal stability | Stable performance at elevated temperatures; improved device lifetime. researchgate.net |

| Electronic Properties (HOMO/LUMO) | Unchanged | Largely unaffected | The key electronic function is preserved while mechanical/thermal properties are improved. uni-bayreuth.de |

| Film Morphology | Prone to rearrangement | Locked-in, stable morphology | Consistent and reliable device performance over time. researchgate.net |

Tailoring Polymer Properties through Post-Polymerization Functionalization via Azide Chemistry

The introduction of azide functionalities into polymer chains is a powerful strategy for the post-polymerization modification of materials, allowing for the precise tuning of their physical and chemical properties. This compound, with its reactive azide group, serves as a versatile building block for this purpose, particularly in the realm of conductive polymers and other functional materials. The azide group can participate in a variety of highly efficient and orthogonal chemical reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".

Post-polymerization functionalization offers significant advantages over the direct polymerization of functionalized monomers. It allows for the incorporation of functionalities that may not be compatible with the polymerization conditions. Furthermore, it provides a modular approach to creating a diverse library of polymers from a single parent polymer.

In the context of thiophene-based polymers, which are renowned for their applications in organic electronics, the incorporation of azide groups enables the covalent attachment of a wide array of molecules. For instance, the introduction of a small percentage of an azide-functionalized thiophene comonomer, such as 3-(6-azidohexyl)thiophene, into a polythiophene backbone has been shown to have a negligible impact on the polymer's intrinsic electronic properties, such as its absorption and electrochemical characteristics. researchgate.netuni-bayreuth.de However, these azide groups provide reactive handles for subsequent cross-linking or functionalization. This approach has been successfully employed to enhance the thermal stability and solvent resistance of polythiophene films, which are crucial for the longevity and performance of organic electronic devices. uni-bayreuth.de

The functionalization can be achieved by reacting the azide-containing polymer with various alkyne-functionalized molecules. This allows for the tailoring of polymer properties for specific applications. For example, grafting hydrophilic side chains can improve the processability of the polymer in aqueous or polar solvents, while the attachment of specific sensing moieties can lead to the development of chemical or biological sensors. The versatility of this approach is highlighted in the table below, which summarizes the types of modifications and their impact on polymer properties.

Interactive Table: Post-Polymerization Functionalization of Thiophene-Based Polymers via Azide Chemistry

| Functional Moiety Attached via Azide-Alkyne Click Chemistry | Target Polymer Property | Potential Application |

| Cross-linking agents | Enhanced thermal stability and solvent resistance | Organic photovoltaics, flexible electronics |

| Hydrophilic polymers (e.g., PEG) | Increased solubility in polar solvents | Bioelectronics, printable electronics |

| Fluorescent dyes | Optical sensing and imaging capabilities | Bioimaging, chemical sensors |

| Biomolecules (e.g., peptides, sugars) | Biocompatibility and specific biological recognition | Biosensors, drug delivery systems |

Contributions to Bioorganic Chemistry Research (Synthetic Methodologies)

This compound is a valuable reagent in bioorganic chemistry, providing a scaffold for the synthesis of complex molecules with potential applications as chemical biology probes and precursors to bioactive compounds. The thiophene ring is a well-established pharmacophore found in numerous FDA-approved drugs, and its derivatives exhibit a wide range of biological activities. nih.gov The presence of the carbonyl azide group offers a reactive handle for diverse chemical transformations.

Chemical biology probes are essential tools for studying biological processes in living systems. These molecules are designed to interact with specific biological targets and often incorporate a reporter group, such as a fluorophore or an affinity tag, for detection and visualization. The synthesis of such probes frequently relies on bioorthogonal chemistry, where reactions can be performed in a biological environment without interfering with native biochemical processes. nih.gov

The azide group of this compound is a key functional group for bioorthogonal ligation reactions, most notably the Staudinger ligation and azide-alkyne cycloadditions. nih.govmdpi.com This allows for the late-stage introduction of reporter groups onto a thiophene-based scaffold. For example, a thiophene scaffold can be elaborated with various functional groups to confer specificity for a biological target, and then an alkyne-containing fluorescent dye can be "clicked" onto the azide moiety.

The general strategy for the synthesis of such probes is outlined below:

Scaffold Synthesis: this compound can be reacted with various nucleophiles to form amides, esters, or other derivatives. These reactions can be used to build a molecular scaffold with desired structural features for target recognition.

Introduction of a Reporter Group: The azide functionality is then utilized for the attachment of a reporter group via click chemistry. This two-step approach allows for a modular and efficient synthesis of a variety of chemical probes.

The thiophene core itself can contribute to the binding affinity and selectivity of the probe for its target. The versatility of thiophene chemistry allows for further modifications of the ring, providing a rich platform for the design and synthesis of novel chemical biology probes.

The thiophene nucleus is a privileged structure in medicinal chemistry, and its derivatives have shown promise as anticancer, anti-inflammatory, and antimicrobial agents, among others. nih.govnih.govnih.gov this compound serves as a versatile precursor for the synthesis of a wide range of heterocyclic compounds with potential biological activity.

The Curtius rearrangement of this compound can lead to the formation of isocyanates, which are highly reactive intermediates that can be trapped with various nucleophiles to generate ureas, carbamates, and amides. These functional groups are commonly found in bioactive molecules. Furthermore, the azide group can participate in [3+2] cycloaddition reactions with various dipolarophiles to construct five-membered heterocyclic rings, such as triazoles. The resulting triazole-containing thiophene derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological properties.

The following table provides examples of bioactive molecular scaffolds that can be synthesized from this compound.

Interactive Table: Bioactive Scaffolds Derived from this compound

| Reaction of this compound | Resulting Scaffold | Potential Biological Activity |

| Reaction with amines | Thiophene-3-carboxamides | Anticancer, anti-inflammatory |

| Curtius rearrangement followed by reaction with alcohols | Thiophene-3-carbamates | Enzyme inhibitors |

| [3+2] Cycloaddition with alkynes | 1,2,3-Triazolyl-3-thiophenes | Anticancer, antimicrobial |

| Reaction with hydrazides | Thiophene-containing acylhydrazones | Antitubercular, anticonvulsant |

The synthesis of thiophene carboxamides, for example, has been a focus of research in the development of new anticancer agents. nih.govnih.gov Similarly, the incorporation of a triazole ring, readily accessible from the azide precursor, is a common strategy in drug design to improve the pharmacokinetic and pharmacodynamic properties of a lead compound. The modular nature of the synthesis starting from this compound allows for the rapid generation of compound libraries for high-throughput screening and the exploration of structure-activity relationships.

Vi. Future Perspectives and Emerging Research Directions

Innovative Catalytic Systems for Efficient Transformations

The development of novel catalytic systems is paramount to unlocking the full synthetic potential of thiophene-3-carbonyl azide (B81097). A primary focus will be on enhancing the efficiency and selectivity of its transformations, particularly the Curtius rearrangement, which is a cornerstone of its reactivity.

Future investigations are expected to explore a broader range of Lewis acids as catalysts. While traditional Lewis acids have been shown to catalyze the Curtius rearrangement of various acyl azides by coordinating to the carbonyl oxygen and facilitating nitrogen extrusion, research will likely extend to more sophisticated and milder Lewis acids. wikipedia.org This could include earth-abundant metal-based catalysts and organocatalysts, aiming to improve substrate scope, reduce catalyst loading, and enhance functional group tolerance. The application of chiral Lewis acids could also enable enantioselective transformations, a significant goal in modern organic synthesis.

Transition metal catalysis represents another promising frontier. While not extensively studied for thiophene-3-carbonyl azide itself, related research on other organic azides suggests that transition metals could mediate novel reaction pathways beyond the Curtius rearrangement. For instance, rhodium and iridium catalysts are known to react with acyl azides to form metal nitrenoids, which can undergo a variety of subsequent reactions, including C-H insertion and amination. The application of such catalysts to this compound could lead to the development of new methods for the direct functionalization of the thiophene (B33073) ring or adjacent alkyl chains.

Furthermore, the field of photocatalysis offers intriguing possibilities. Thiophene-based covalent triazine frameworks have demonstrated potential as heterogeneous photocatalysts for oxidative coupling reactions under visible light. mdpi.com Future work could explore the use of similar photocatalytic systems to activate this compound, potentially enabling novel, light-driven transformations under mild conditions. This could open avenues for environmentally benign synthetic methods with high temporal and spatial control.

A comparative overview of potential catalytic systems is presented in Table 1.

| Catalyst Type | Potential Advantages | Potential Research Directions |

| Lewis Acids | Enhanced reaction rates, milder reaction conditions. | Exploration of earth-abundant metal catalysts, development of enantioselective variants. |

| Transition Metals | Access to novel reaction pathways (e.g., C-H amination). | Screening of rhodium and iridium catalysts, mechanistic investigations. |

| Photocatalysts | Mild reaction conditions, high spatiotemporal control. | Development of thiophene-based heterogeneous photocatalysts, exploration of novel photochemistry. |

Expanding the Scope of Reactivity in Unconventional Reaction Media

The choice of reaction medium can significantly influence the outcome of a chemical transformation. Moving beyond conventional organic solvents, future research on this compound is expected to embrace unconventional reaction media to enhance reactivity, improve sustainability, and facilitate process intensification.

Deep eutectic solvents (DESs) are emerging as green and versatile alternatives to traditional solvents. researchgate.netpolimi.itekb.egrsc.org These mixtures of hydrogen bond donors and acceptors offer unique solvation properties that can enhance reaction rates and selectivities. For instance, the synthesis of thiophenes has been successfully demonstrated in a choline (B1196258) chloride/glycerol DES. researchgate.net Future studies will likely investigate the reactivity of this compound in various DES formulations, with the aim of developing more sustainable and efficient synthetic protocols. The high polarity and coordinating ability of some DESs could be particularly beneficial for stabilizing reactive intermediates and promoting desired reaction pathways.

Ionic liquids (ILs) , with their negligible vapor pressure, high thermal stability, and tunable physicochemical properties, also present a promising medium for this compound chemistry. The ability to design ILs with specific functionalities could allow for the development of "task-specific" ionic liquids that not only act as solvents but also participate in the catalytic cycle. Research in this area could lead to integrated reaction and separation processes, simplifying workup procedures and enabling catalyst recycling.

Flow chemistry and microfluidic reactors offer a paradigm shift from traditional batch processing. mdpi.com The precise control over reaction parameters such as temperature, pressure, and residence time in continuous-flow systems can lead to improved yields, higher selectivity, and enhanced safety, particularly when dealing with potentially energetic intermediates like azides. Future work will likely focus on developing continuous-flow processes for the synthesis and subsequent transformations of this compound. This could enable the on-demand generation and immediate consumption of reactive intermediates, minimizing decomposition and side reactions.

The potential benefits of these unconventional reaction media are summarized in Table 2.

| Reaction Medium | Key Features | Potential Benefits for this compound Chemistry |

| Deep Eutectic Solvents | Biodegradable, low cost, tunable properties. | Enhanced reaction rates, improved product yields, green synthesis. |

| Ionic Liquids | Low volatility, high thermal stability, designable. | Catalyst immobilization and recycling, integrated reaction and separation. |

| Flow Chemistry | Precise process control, enhanced safety. | Safe handling of energetic intermediates, process intensification, scalability. |

Advanced Computational Design and Machine Learning in Chemical Synthesis

In recent years, computational chemistry and machine learning have become indispensable tools in chemical research. For this compound, these in silico approaches hold the potential to accelerate the discovery of new reactions, optimize existing processes, and deepen our understanding of its chemical behavior.

Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure, reactivity, and reaction mechanisms of this compound. researchgate.netmdpi.com Future computational studies are expected to focus on several key areas. For example, DFT can be employed to elucidate the transition state structures and activation energies for various catalytic and non-catalytic transformations, thereby guiding the rational design of more efficient catalysts. researchgate.net It can also be used to predict the regioselectivity and stereoselectivity of its reactions, aiding in the development of highly selective synthetic methods. Furthermore, DFT calculations can help in understanding the influence of different substituents on the thiophene ring on the reactivity of the carbonyl azide moiety.

Machine learning (ML) is poised to revolutionize chemical synthesis by enabling the prediction of reaction outcomes from large datasets. mit.edunih.govfriedler.netu-strasbg.frnih.gov For this compound, ML models could be trained on experimental data to predict the optimal reaction conditions (e.g., catalyst, solvent, temperature) for a desired transformation. mit.edunih.gov This would significantly reduce the experimental effort required for reaction optimization. Moreover, ML algorithms could be used to predict the products of unknown reactions, thereby facilitating the discovery of novel reactivity. As more high-throughput experimental data becomes available, the predictive power of these models is expected to increase substantially.

The synergy between computational design and experimental work will be crucial. For instance, computational screening of virtual catalyst libraries could identify promising candidates for a specific transformation of this compound, which could then be synthesized and tested experimentally. This iterative cycle of prediction and validation will undoubtedly accelerate the pace of discovery in this field.

Interdisciplinary Applications in Supramolecular Assemblies and Nanoscale Systems

The unique structural and electronic properties of the thiophene moiety make it an attractive building block for the construction of functional supramolecular assemblies and nanoscale systems. mdpi.commdpi.com this compound, as a reactive precursor, is well-positioned to play a significant role in this interdisciplinary field.

The isocyanate generated from the Curtius rearrangement of this compound can readily react with various functional groups, such as amines and alcohols, to form ureas and carbamates, respectively. This reactivity can be harnessed to synthesize thiophene-containing monomers that can be subsequently polymerized or self-assembled into well-defined supramolecular structures. For example, the incorporation of thiophene units into polymers can impart desirable electronic and optical properties, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Furthermore, thiophene derivatives can be used to functionalize the surface of nanoparticles, thereby modifying their properties and enabling their use in various applications. nih.gov For instance, thiophene-functionalized magnetic nanoparticles have been investigated for the removal of heavy metal ions from aqueous solutions. nih.gov The reactivity of this compound could be exploited to covalently attach thiophene moieties to the surface of various nanomaterials, creating novel hybrid materials with tailored functionalities.

The ability of thiophene-based molecules to form ordered structures on surfaces also opens up possibilities in the field of molecular electronics and sensing. mdpi.com By carefully designing the molecular structure, it is possible to control the self-assembly of thiophene derivatives into nanowires, nanoribbons, and other ordered architectures. This compound could serve as a versatile starting material for the synthesis of such molecules, enabling the systematic tuning of their self-assembly behavior and electronic properties.

Q & A

Q. What are the recommended synthetic routes for Thiophene-3-carbonyl azide, and how can reaction efficiency be optimized?

this compound is typically synthesized via the reaction of thiophene-3-carboxylic acid derivatives with azide sources. A common approach involves converting thiophene-3-carboxylic acid to its acyl chloride intermediate (e.g., using thionyl chloride) followed by treatment with sodium azide (NaN₃) under controlled conditions . Optimization strategies include:

- Temperature control : Reactions are often conducted at 0–5°C to minimize side reactions (e.g., Curtius rearrangement).

- Solvent selection : Anhydrous dichloromethane or tetrahydrofuran (THF) is preferred to avoid hydrolysis.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) is recommended for isolating the azide . Key literature : Galvez et al. (1983) and Shafiee et al. (1981) provide detailed protocols for analogous benzothis compound syntheses .

Q. What are the critical stability considerations and safe handling practices for this compound?

this compound is thermally sensitive and may decompose exothermically. Key precautions include:

- Storage : Store at –20°C in airtight containers under inert gas (e.g., argon) to prevent moisture absorption and decomposition .

- Incompatible materials : Avoid contact with strong oxidizing agents (e.g., peroxides), acids, or bases, which can trigger hazardous reactions (e.g., release of toxic HN₃ gas) .

- Decomposition products : Carbon monoxide (CO), sulfur oxides (SOₓ), and nitrogen oxides (NOₓ) may form under thermal stress .

Advanced Research Questions

Q. How can mechanistic insights into the decomposition pathways of this compound inform experimental design?

Decomposition of acyl azides like this compound proceeds via the Curtius rearrangement (forming isocyanates) or radical pathways under photolytic/thermal conditions. Advanced studies should:

- Monitor intermediates : Use in-situ FTIR or NMR to detect transient species (e.g., isocyanates) .

- Radical trapping : Add TEMPO or BHT to confirm azide radical (N₃•) involvement, as shown in azide radical-mediated HAT (hydrogen atom transfer) reactions .

- Thermogravimetric analysis (TGA) : Quantify decomposition onset temperatures to establish safe operating ranges .

Q. What strategies enable the application of this compound in click chemistry for heterocyclic synthesis?

this compound participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles, which are valuable in drug discovery and materials science. Methodological considerations:

- Catalyst system : Use CuI with tris(benzyltriazolylmethyl)amine (TBTA) to enhance regioselectivity and yield (>95%) .

- Substrate scope : Terminal alkynes (e.g., propargyl ethers) react efficiently, enabling modular synthesis of thiophene-triazole hybrids .

- Applications : Thienyl-triazole derivatives exhibit tunable electronic properties for optoelectronic materials, as demonstrated in oligophenothiazine syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.